molecular formula C7H8N2O3S B1446514 5-Ethoxycarbonyl-thiazole-2-carboxamide CAS No. 1427503-30-7

5-Ethoxycarbonyl-thiazole-2-carboxamide

Cat. No.: B1446514
CAS No.: 1427503-30-7
M. Wt: 200.22 g/mol
InChI Key: RABCNQDFSQRWHF-UHFFFAOYSA-N
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Description

5-Ethoxycarbonyl-thiazole-2-carboxamide is a high-value chemical building block in medicinal chemistry and drug discovery research. The thiazole-carboxamide scaffold is a privileged structure in the design of biologically active compounds, known for its diverse pharmacological potential . This specific derivative, featuring an ethoxycarbonyl substituent, serves as a versatile synthetic intermediate for constructing more complex, target-oriented molecules. Researchers utilize this core structure to develop novel compounds for investigating various disease pathways. Thiazole-carboxamide derivatives have been identified as potent antioxidants, with some analogs demonstrating significant free radical scavenging activity against the DPPH radical, surpassing the potency of standard controls like Trolox . Furthermore, this structural motif is integral to the development of enzyme inhibitors, having shown promise as a scaffold for α-glucosidase and α-amylase inhibitors, which are relevant for metabolic disorder research . The compound's utility extends to anticancer research, where analogous thiazole-carboxamide structures are found in multitarget kinase inhibitors . These inhibitors can disrupt key signaling pathways involved in cancer cell proliferation and survival. The molecular framework allows for extensive structure-activity relationship (SAR) studies, enabling researchers to optimize properties like potency, selectivity, and drug-likeness. Analyses of similar thiazole-carboxamide derivatives confirm that they often exhibit favorable physicochemical properties, adhering to drug-likeness criteria such as Lipinski's Rule of Five, which suggests good potential for oral bioavailability in drug candidates . This product is intended for research purposes in laboratory settings only. This compound is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-carbamoyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-2-12-7(11)4-3-9-6(13-4)5(8)10/h3H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABCNQDFSQRWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation and Amidation Routes

  • Starting from thiazole-5-carboxylic acid derivatives, conversion to acid chlorides using thionyl chloride (SOCl₂) followed by reaction with ammonia or amines yields the corresponding carboxamides.
  • Ester intermediates (ethyl esters) can be hydrolyzed under basic conditions (NaOH in ethanol/water) to yield carboxylic acids, which are then converted to amides.

α-Bromoketone Route

  • α-Bromoketones can be reacted with ethyl thiooxamate or thiourea derivatives to form thiazole-2-carboxylic acid ethyl esters.
  • Subsequent hydrolysis or amidation leads to the target carboxamide compounds.

Representative Experimental Procedure (Adapted from Literature)

Synthesis of 2-Amino-N-(substituted phenyl)thiazole-5-carboxamide:

  • Dissolve (E)-N-(substituted phenyl)-3-ethoxyacrylamide in a 1,4-dioxane/water mixture.
  • Cool to -10 to 0 °C, add N-bromosuccinimide slowly, then warm to room temperature and stir for 3 hours.
  • Add thiourea, heat to 80 °C for 2 hours.
  • Cool, add concentrated ammonium hydroxide dropwise.
  • Concentrate under vacuum, cool to 0-5 °C, filter the precipitated solid.
  • Purify by recrystallization if necessary.

This procedure yields the desired 2-aminothiazole-5-carboxamide in excellent yields (~86%).

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
α-Bromination + Thiourea NBS, thiourea, 1,4-dioxane/water, 0-80 °C Avoids organometallics, simple, scalable Up to 86% Used in scale synthesis of dasatinib precursor
Acid Chloride Formation + Amidation SOCl₂, NH₃·H₂O, reflux Straightforward, well-established 83-92% (amide formation) Suitable for various substituted thiazoles
α-Bromoketone + Ethyl Thiooxamate NBS, ethyl thiooxamate, hydrolysis Versatile for ester and acid derivatives Moderate to high Enables functional group diversity
Peptide Coupling with Carbodiimides EDC, DMAP, CH₂Cl₂, room temperature Useful for complex derivatives Moderate (~76%) Requires careful purification

Research Findings and Notes

  • The α-bromination of β-ethoxyacrylamide followed by thiourea cyclization is a robust and high-yielding method that avoids moisture-sensitive steps and is operationally simple.
  • The acid chloride intermediate approach using SOCl₂ is classical and effective for converting thiazole carboxylic acids to carboxamides, with good yields and straightforward workup.
  • The α-bromoketone pathway allows for the introduction of diverse substituents on the thiazole ring, facilitating the synthesis of a range of biologically active derivatives.
  • Peptide coupling methods using carbodiimides such as EDC are useful for coupling thiazole derivatives with other carboxylic acids or amines but may require optimization to improve yields and purity.
  • These synthetic strategies have been successfully applied in the preparation of derivatives with significant biological activities, including anticancer and antibacterial properties.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxycarbonyl-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Chemistry
5-Ethoxycarbonyl-thiazole-2-carboxamide serves as a crucial building block for synthesizing more complex organic molecules. Its thiazole ring structure allows for various chemical modifications, making it a versatile precursor in the development of new compounds with desired properties. The compound can undergo reactions such as nucleophilic substitution and condensation, facilitating the creation of derivatives with enhanced functionalities.

Table 1: Comparison of Thiazole Derivatives

Compound NameStructure TypeKey Properties
This compoundHeterocyclic compoundVersatile building block
Thiazole-2-carboxamideSimple thiazole derivativeLimited reactivity
Ethyl thiazole-2-carboxylateEster derivativeLacks amide functionality

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves inhibiting bacterial enzyme activity, disrupting metabolic processes critical for bacterial survival.

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by modulating specific signaling pathways. The interaction with kinases involved in cell growth and survival pathways positions it as a candidate for further development as an anticancer therapeutic agent.

Medicinal Chemistry

Therapeutic Agent Development
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its structural features allow for modifications that can enhance bioavailability and selectivity toward specific molecular targets. For instance, derivatives have been synthesized to improve potency against cancer cells while minimizing effects on normal cells.

Case Study: COX Inhibition
A study focused on a series of thiazole carboxamide derivatives, including this compound, evaluated their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated promising selectivity toward COX-2, which is often overexpressed in tumors. This selectivity suggests that the compound could be developed into a novel anti-inflammatory or anticancer drug .

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for creating polymers and composites that require specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points : Thiazole derivatives generally exhibit lower melting points (e.g., ~114–116°C for pyrazole-thiophene hybrids) compared to fused-ring systems like triazepines (278–280°C) due to reduced molecular rigidity . The ethoxycarbonyl group may lower melting points relative to nitroaryl or pyridinyl substituents.
  • Solubility : The carboxamide group enhances water solubility via hydrogen bonding, whereas ethoxycarbonyl esters may improve lipid solubility, affecting bioavailability .

Functional Group Impact

  • Electron-Withdrawing Effects : Ethoxycarbonyl groups stabilize negative charge density on the thiazole ring, facilitating electrophilic substitution at the 4-position. This contrasts with methyl esters, which offer less stabilization .
  • Hydrogen-Bonding Capacity: The carboxamide group enables stronger hydrogen bonding than ester or cyano substituents, critical for target recognition in kinase inhibitors .

Biological Activity

5-Ethoxycarbonyl-thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, mechanism of action, and biological activity, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, characterized by the presence of nitrogen and sulfur atoms. The compound is synthesized through the reaction of ethyl thiazole-2-carboxylate with an amine in the presence of a base like triethylamine and a solvent such as dichloromethane. This reaction typically occurs at room temperature for several hours to yield the desired product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes or receptors, disrupting signaling pathways involved in cell proliferation and survival. For instance, it has been noted to affect kinase activity, which is crucial in cancer progression .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies:

  • Cytotoxicity Assays : The compound has demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). For example, one study reported an IC50 value of 6.10 μM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanisms of Action : The compound induces apoptosis in cancer cells and can lead to cell cycle arrest at the G2/M phase. This effect is likely mediated through the inhibition of key protein kinases involved in cell cycle regulation .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with similar compounds:

CompoundIC50 (μM)Activity Type
This compound6.10Anticancer
Thiazole derivatives (e.g., tiazofurin)VariesAnticancer
Indoles (e.g., indole-3-carbinol)VariesAnticancer

This table highlights the competitive efficacy of this compound compared to other known anticancer agents.

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Cytotoxicity : A comprehensive evaluation using MTT assays assessed various compounds' cytotoxic potential against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to target proteins involved in cancer signaling pathways, enhancing its potential as a multitarget therapeutic agent .

Q & A

Advanced Research Question

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrophilic sites (e.g., carboxamide NH for hydrogen bonding).
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina® .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Limitation : Solvent effects (e.g., DMSO vs. water) may require explicit solvent models .

How do substituents on the thiazole ring influence biological activity?

Advanced Research Question

  • Electron-withdrawing groups (EWGs) : Nitro or cyano groups enhance electrophilicity, improving enzyme inhibition.
  • Steric effects : Bulky substituents (e.g., 4-methylphenyl) reduce binding to shallow active sites .
  • Case Study : 5-Ethoxycarbonyl derivatives show 10× higher activity than methyl analogs due to improved solubility .

How to resolve structural ambiguities in derivatives using spectroscopic data?

Advanced Research Question

  • NOESY : Identify spatial proximity between ethoxy and thiazole protons.
  • HSQC/TOCSY : Assign 13^{13}C signals for carboxamide and ester carbons .
  • X-ray crystallography : Resolve tautomerism in thiazole-carboxamide hybrids .

Example : A 208–210°C melting point and m/z 257.31 confirmed purity of a key intermediate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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